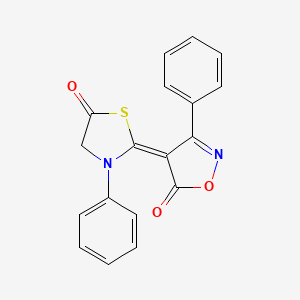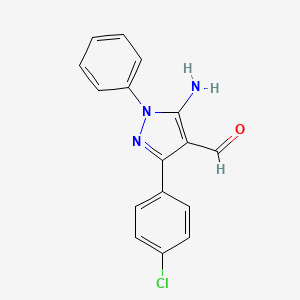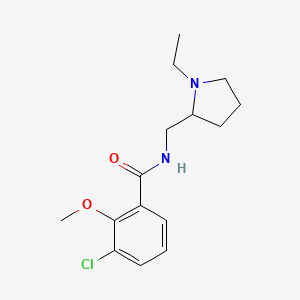
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a chemical compound that features a benzamide core substituted with a chloro group, an ethylpyrrolidinylmethyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The ethylpyrrolidinylmethyl group is then added through a series of reactions involving amination and alkylation.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methoxybenzamide.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Addition of Ethylpyrrolidinylmethyl Group: The ethylpyrrolidinylmethyl group can be added through a nucleophilic substitution reaction involving the corresponding amine and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Hydroxy-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide.
Reduction: N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the effects of chloro and methoxy substituents on biological activity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and selectivity of the compound, while the ethylpyrrolidinylmethyl group can enhance its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-((1-methylpyrrolidin-2-yl)methyl)-2-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is unique due to the combination of its substituents, which can provide a distinct profile of biological activity and chemical reactivity. The presence of the ethylpyrrolidinylmethyl group can enhance its pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91100-11-7 |
|---|---|
Formule moléculaire |
C15H21ClN2O2 |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-18-9-5-6-11(18)10-17-15(19)12-7-4-8-13(16)14(12)20-2/h4,7-8,11H,3,5-6,9-10H2,1-2H3,(H,17,19) |
Clé InChI |
DWXFDDWTHGJOKU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C(=CC=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



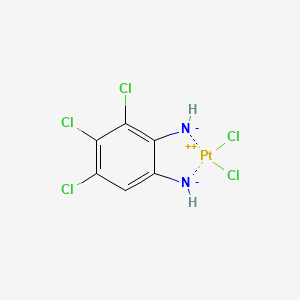

![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
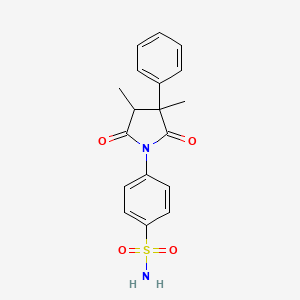
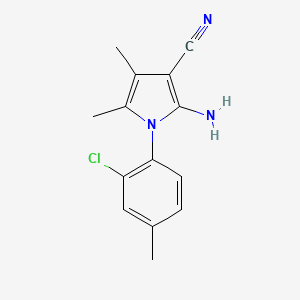
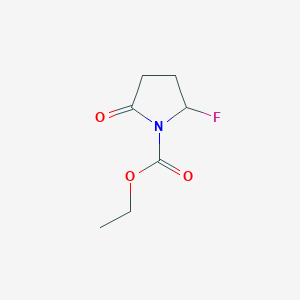
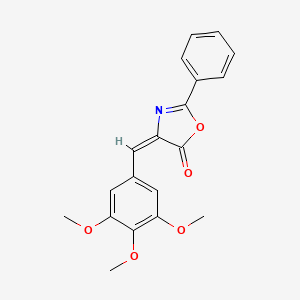
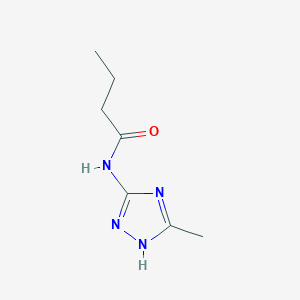

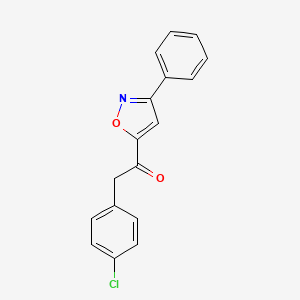
![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
